molecular formula C12H10Cl2O2 B2990514 3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287332-81-2

3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2990514
CAS No.: 2287332-81-2
M. Wt: 257.11
InChI Key: ZTXKIFSQFCHOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antimicrobial and anticancer properties. These properties make it a candidate for further study in drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 2,3-Dichlorophenylpiperazine: A related compound with potential biological activity.

  • 2,3-Dichlorophenol: Another dichlorophenyl derivative with different chemical properties.

Uniqueness: 3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which is not commonly found in other dichlorophenyl compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c13-8-3-1-2-7(9(8)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKIFSQFCHOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.